![molecular formula C9H8N4O B1419332 N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine CAS No. 920502-11-0](/img/structure/B1419332.png)
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine
Overview
Description
“N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally similar to the compound , were successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds involved the use of various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by NMR and MS analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
These compounds have been incorporated into Mn(II)/Cu(II) based coordination frameworks, indicating their potential for participating in complex chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their synthesis and molecular structure analysis. For instance, the presence of C=O groups in the IR absorption spectra indicates the presence of carbonyl groups in the compound .Scientific Research Applications
Coordination Frameworks
Triazole derivatives have been incorporated into coordination frameworks involving metals like manganese and copper. These frameworks are studied for their redox properties and potential applications in electrochemical systems .
Anticancer Activity
Some triazole compounds have been synthesized and evaluated for their inhibitory activities against cancer cell lines such as MCF-7 and HCT-116, indicating potential applications in cancer research .
Chemical Synthesis
Triazole derivatives are used in chemical synthesis as building blocks for creating complex molecules with specific properties, which can be used in various chemical reactions and processes .
Anticancer Drug Design
Novel triazole derivatives have been designed and synthesized to evaluate their anticancer activity. These studies aim to develop new therapeutic agents for treating cancer .
Mechanism of Action
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . These compounds might interfere with ergosterol synthesis, leading to biomembrane disruption .
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-12-5-8-1-3-9(4-2-8)13-7-10-6-11-13/h1-7,14H/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFSTIIAGMVKE-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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